[2-(3,4-dimethylphenyl)quinolin-4-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3,4-DIMETHYLPHENYL)QUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3,4-DIMETHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Quinoline ring synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the pyrazole and quinoline rings through carbonylation reactions using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3,4-DIMETHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3,4-DIMETHYLPHENYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The molecular targets might include topoisomerases, kinases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3,4-DIMETHYLPHENYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline or pyrazole derivatives.
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C23H21N3O/c1-14-9-10-18(11-15(14)2)22-13-20(19-7-5-6-8-21(19)24-22)23(27)26-17(4)12-16(3)25-26/h5-13H,1-4H3 |
InChI Key |
RWJQLUAVWCBALN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
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